molecular formula C8H14O2 B2966636 [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol CAS No. 2460739-67-5

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol

Cat. No.: B2966636
CAS No.: 2460739-67-5
M. Wt: 142.198
InChI Key: YBQLULFEWALDFA-BWZBUEFSSA-N
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Description

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[221]heptan-5-yl]methanol is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the oxabicycloheptane ring structure in a highly stereoselective manner. The reaction conditions often include the use of a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Diels-Alder reaction and the availability of starting materials make it a feasible method for industrial production.

Chemical Reactions Analysis

Types of Reactions

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols, and substitution can result in various substituted derivatives of the original compound.

Scientific Research Applications

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol involves its interaction with molecular targets through its functional groups. The oxabicycloheptane ring structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol: Similar structure but with an aminomethyl group instead of a methyl group.

    7-Oxabicyclo[2.2.1]heptane: A simpler structure without the methyl group.

Uniqueness

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is unique due to its specific stereochemistry and the presence of the oxabicycloheptane ring. This gives it distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[(1R,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQLULFEWALDFA-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CO1)C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](CO1)[C@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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